molecular formula C11H15N3O2 B2737701 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 1797214-72-2

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No. B2737701
CAS RN: 1797214-72-2
M. Wt: 221.26
InChI Key: GKTJNWJJJRCISU-UHFFFAOYSA-N
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Description

The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all of which are common structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and cyclopropane rings would add some rigidity to the structure, while the amide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of an amide group could make it polar, and the cyclic structures could affect its boiling and melting points .

Scientific Research Applications

Synthesis and Reactivity

Research on the synthesis and chemical properties of pyrazole derivatives highlights their importance in organic chemistry and pharmaceutical development. Pyrazole derivatives, including compounds similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, are utilized in synthesizing heterocyclic compounds, demonstrating wide biological activities and potential as therapeutic agents (Dar & Shamsuzzaman, 2015). These activities span across various fields, including anticancer, analgesic, and anti-inflammatory applications.

Biological and Pharmacological Applications

Pyrazoline derivatives, closely related to the core structure of the compound , have been extensively studied for their biological and pharmacological effects. They are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development (Ray et al., 2022). The versatility of these compounds stems from their ability to interact with various biological targets due to their rich nitrogen content and structural diversity.

Chemical Properties and Drug Development

The chemical properties of pyrazole and cyclopropane derivatives provide a foundation for developing new therapeutic agents. Their structure-activity relationship (SAR) studies offer insights into designing more effective and selective drugs with fewer side effects. For instance, the synthesis and application of indazole derivatives, which share a core resemblance to pyrazole-based compounds, have shown promising results in anticancer and anti-inflammatory drug development (Denya et al., 2018).

Advanced Materials and Catalysis

Beyond pharmaceutical applications, pyrazole derivatives have found roles in materials science and as catalysts in organic synthesis. Their unique electronic properties make them suitable for developing advanced materials and facilitating various chemical reactions, thereby broadening the scope of their applications beyond medicine (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(8-1-2-8)13-9-5-12-14(6-9)10-3-4-16-7-10/h5-6,8,10H,1-4,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJNWJJJRCISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide

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